molecular formula C21H27N5O3S B1671978 4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 901230-11-3

4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No. B1671978
CAS RN: 901230-11-3
M. Wt: 429.5 g/mol
InChI Key: OKXCVUICUUOADN-UHFFFAOYSA-N
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Description

“4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide” is a chemical compound with the molecular formula C21H27N5O3S . It has an average mass of 429.536 Da and a monoisotopic mass of 429.183472 Da .

Scientific Research Applications

Neuropharmacology

GNE-9278 is a positive allosteric modulator of NMDA receptors, which are crucial for synaptic plasticity and memory function . It potentiates receptors containing GluN2A, 2B, 2C, and 2D subunits, enhancing the potency of glutamate and glycine . This modulation can be pivotal in researching neurological disorders such as Alzheimer’s disease, where NMDA receptors play a significant role.

Drug Discovery

The compound’s ability to bind within the transmembrane domain and display preference for agonist-bound NMDA receptors makes it a valuable tool in drug discovery . It can be used to study the pharmacological profiles of new NMDA receptor modulators, potentially leading to the development of novel therapeutics for psychiatric and neurodegenerative diseases.

Molecular Dynamics Simulations

GNE-9278’s interaction with the transmembrane domain of NMDA receptors can be studied through molecular dynamics simulations . These simulations can provide insights into the conformational changes and binding dynamics that occur upon modulation, aiding in the understanding of receptor function at the molecular level.

Electrophysiology

Researchers can use GNE-9278 to investigate the electrophysiological properties of NMDA receptors in various experimental setups, including whole-cell and single-molecule recordings . This application is essential for understanding the biophysical characteristics of receptor activation and deactivation.

Neurological Disease Models

GNE-9278 can be applied to in vitro and in vivo models of neurological diseases to assess the therapeutic potential of NMDA receptor modulation . By observing the effects on disease phenotypes, researchers can explore the compound’s efficacy in treating conditions like epilepsy or ischemic stroke.

Synaptic Physiology

The compound’s effect on slowing receptor deactivation is significant for studying synaptic physiology . It can help elucidate the mechanisms of synaptic transmission and plasticity, which are fundamental processes in learning and memory.

Mechanism of Action

Target of Action

GNE-9278, also known as PAPD5-IN-1, is a potent positive allosteric modulator (PAM) that primarily targets N-methyl-D-aspartate (NMDA) receptors . These receptors are ionotropic glutamate receptors involved in learning and memory . The compound robustly potentiates NMDA receptors containing GluN2A, 2B, 2C, and 2D subunits .

Mode of Action

GNE-9278 acts at the GluN1 transmembrane domain (TMD) of the NMDA receptors . It binds to the extracellular surface of the GluN1 pre-M1 transmembrane region . This binding increases receptor currents in the presence of saturating concentrations of glutamate and glycine . Additionally, GNE-9278 slows deactivation kinetics and increases the potency of both glutamate and glycine .

Biochemical Pathways

The action of GNE-9278 affects the glutamatergic signaling pathway, which is the primary excitatory neurotransmission in the mammalian central nervous system . By modulating NMDA receptors, GNE-9278 influences the calcium influx in neurons . This modulation can counteract the inhibitory effects of substances like ethanol on NMDA receptor function .

Result of Action

GNE-9278 has been shown to dose-dependently increase the amplitude, decay time, and total charge of NMDA excitatory postsynaptic currents . It can significantly reduce the inhibitory effect of substances like ethanol on NMDA excitatory postsynaptic current amplitude, decay time, and total charge . This indicates that positive allosteric modulators like GNE-9278 can mitigate the hypofunction of NMDA receptors in neurons .

Action Environment

Environmental factors such as the presence of ethanol can influence the action of GNE-9278. For instance, GNE-9278 has been shown to block the ethanol-induced decrease of excitability in developing neurons . This suggests that the compound’s action, efficacy, and stability can be influenced by the biochemical environment in which it is applied.

properties

IUPAC Name

4-cyclohexyl-N-(5-methyl-7-oxo-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S/c1-3-7-18-23-21-22-14(2)19(20(27)26(21)24-18)25-30(28,29)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h10-13,15,25H,3-9H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXCVUICUUOADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=NC(=C(C(=O)N2N1)NS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Reactant of Route 6
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

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